Cas no 1782399-94-3 (Pyrimidine, 5-methoxy-2-methyl- (ACI))
Pyrimidine, 5-methoxy-2-methyl- (ACI) Chemical and Physical Properties
Names and Identifiers
-
- 5-Methoxy-2-methylpyrimidine (ACI)
- 1782399-94-3
- BCP30395
- CS-0045774
- F81598
- SCHEMBL7993944
- 5-methoxy-2-methylpyrimidine
- Pyrimidine, 5-methoxy-2-methyl- (ACI)
-
- Inchi: 1S/C6H8N2O/c1-5-7-3-6(9-2)4-8-5/h3-4H,1-2H3
- InChI Key: MQFVQGNPPLLLCA-UHFFFAOYSA-N
- SMILES: N1C(C)=NC=C(OC)C=1
Computed Properties
- Exact Mass: 124.063662883g/mol
- Monoisotopic Mass: 124.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 79.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 35Ų
Pyrimidine, 5-methoxy-2-methyl- (ACI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM337404-100mg |
5-Methoxy-2-methylpyrimidine |
1782399-94-3 | 95%+ | 100mg |
$473 | 2021-08-18 | |
| Chemenu | CM337404-250mg |
5-Methoxy-2-methylpyrimidine |
1782399-94-3 | 95%+ | 250mg |
$731 | 2021-08-18 | |
| Chemenu | CM337404-1g |
5-Methoxy-2-methylpyrimidine |
1782399-94-3 | 95%+ | 1g |
$1688 | 2021-08-18 | |
| Chemenu | CM337404-100mg |
5-Methoxy-2-methylpyrimidine |
1782399-94-3 | 95%+ | 100mg |
$312 | 2023-03-26 | |
| Chemenu | CM337404-250mg |
5-Methoxy-2-methylpyrimidine |
1782399-94-3 | 95%+ | 250mg |
$519 | 2023-03-26 | |
| Chemenu | CM337404-1g |
5-Methoxy-2-methylpyrimidine |
1782399-94-3 | 95%+ | 1g |
$1038 | 2023-03-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116414-100mg |
5-Methoxy-2-methylpyrimidine |
1782399-94-3 | 97% | 100mg |
¥2430 | 2023-04-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116414-250mg |
5-Methoxy-2-methylpyrimidine |
1782399-94-3 | 97% | 250mg |
¥4050 | 2023-04-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116414-1g |
5-Methoxy-2-methylpyrimidine |
1782399-94-3 | 97% | 1g |
¥8775 | 2023-04-09 | |
| 1PlusChem | 1P01FN3Q-100mg |
5-Methoxy-2-methylpyrimidine |
1782399-94-3 | 97% | 100mg |
$318.00 | 2023-12-20 |
Pyrimidine, 5-methoxy-2-methyl- (ACI) Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Pyrimidine, 5-methoxy-2-methyl- (ACI)
Pyrimidine, 5-methoxy-2-methyl- (ACI): A Comprehensive Overview
The compound with the CAS number 1782399-94-3 is a fascinating molecule known as Pyrimidine, 5-methoxy-2-methyl- (ACI). This heterocyclic organic compound has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. Pyrimidines are a class of nitrogen-containing heterocycles that play a crucial role in biological systems, particularly as the building blocks of nucleic acids such as DNA and RNA. The presence of both a methoxy group at the 5-position and a methyl group at the 2-position in this compound adds to its complexity and potential biological activity.
In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives with enhanced pharmacological properties. The structural features of Pyrimidine, 5-methoxy-2-methyl- (ACI) make it an attractive candidate for further investigation. Specifically, the methoxy group can serve as a site for further functionalization, while the methyl group can influence the molecule's solubility and metabolic stability. These characteristics are particularly important in drug design, where optimizing physicochemical properties is essential for achieving desired therapeutic effects.
One of the most promising areas of research involving this compound is its potential application in anticancer therapy. Pyrimidine derivatives have been extensively studied for their ability to interfere with DNA replication and transcription, thereby inhibiting the growth of cancer cells. The specific substitution pattern in Pyrimidine, 5-methoxy-2-methyl- (ACI) may confer unique interactions with biological targets, making it a valuable scaffold for developing new anticancer agents. Preliminary studies have suggested that this compound exhibits inhibitory activity against certain kinases and other enzymes involved in cancer cell proliferation.
The synthesis of Pyrimidine, 5-methoxy-2-methyl- (ACI) is another area of active interest. Researchers have developed various synthetic routes to access this compound, each with its own advantages and limitations. One common approach involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine core, followed by selective functionalization to introduce the methoxy and methyl groups. Advances in synthetic methodologies have enabled the production of this compound in higher yields and purities, facilitating further biological evaluation.
In addition to its potential therapeutic applications, Pyrimidine, 5-methoxy-2-methyl- (ACI) has also been explored for its role in biochemical pathways. Pyrimidines are integral components of nucleotides, which are essential for energy storage, signal transduction, and genetic information transfer. The methoxy and methyl substituents in this compound may influence its interactions with enzymes and other biomolecules, potentially affecting various metabolic processes. Understanding these interactions is crucial for elucidating the compound's biological functions and developing new applications.
The pharmacokinetic properties of Pyrimidine, 5-methoxy-2-methyl- (ACI) are another critical aspect that has been studied extensively. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in determining the compound's efficacy and safety profile. The presence of polar functional groups like the methoxy group can affect solubility and permeability across biological membranes, while the methyl group may influence metabolic stability. Optimizing these properties is essential for developing a drug candidate that can reach target tissues effectively and maintain therapeutic levels over time.
In conclusion, Pyrimidine, 5-methoxy-2-methyl- (ACI) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents, particularly in the field of oncology. Further research is needed to fully elucidate its biological activities and optimize its pharmacokinetic properties. As synthetic chemistry continues to advance, new methodologies will likely emerge that will facilitate the production and modification of this compound, opening up even more possibilities for its application in medicine and biotechnology.
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